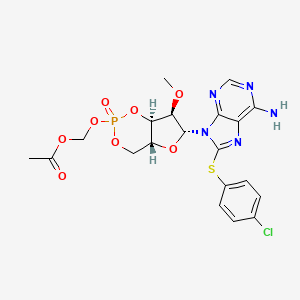
加利卡夫托
科学研究应用
加利卡夫托有几个科学研究应用,包括:
化学: 用作模型化合物来研究 CFTR 矫正剂及其机制。
生物学: 研究其对细胞过程和蛋白质功能的影响。
医学: 被探索作为囊性纤维化的潜在治疗方法,特别是与其他 CFTR 调节剂联合使用。
工业: 用于开发新的治疗剂和药物制剂
生化分析
Biochemical Properties
Galicaftor plays a significant role in biochemical reactions as a CFTR corrector . It interacts with the CFTR protein, which is a chloride channel present on the surface of cells in the lungs and other organs. Mutations in the CFTR gene can lead to cystic fibrosis .
Cellular Effects
Galicaftor has a profound impact on various types of cells and cellular processes. It influences cell function by correcting the defective CFTR protein, thereby restoring its function and reducing the symptoms of cystic fibrosis .
Molecular Mechanism
The molecular mechanism of Galicaftor involves its binding to the defective CFTR protein and correcting its structure. This correction allows the CFTR protein to move to the cell surface and function properly as a chloride channel .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Galicaftor have been observed over time. It has shown stability and long-term effects on cellular function in in vitro studies .
Metabolic Pathways
Galicaftor is involved in the metabolic pathway related to the CFTR protein. It interacts with the CFTR protein, but specific enzymes or cofactors it interacts with are not mentioned in the available literature .
Subcellular Localization
Given its role as a CFTR corrector, it is likely to be localized where the CFTR protein is present, such as the cell surface .
准备方法
合成路线和反应条件: 加利卡夫托的合成涉及多个步骤,从关键中间体的制备开始反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法: 加利卡夫托的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和遵守监管标准进行了优化。 诸如连续流化学和自动化合成等技术可用于提高生产率和一致性 .
化学反应分析
反应类型: 加利卡夫托经历各种化学反应,包括:
还原: 涉及去除氧原子或添加氢原子,通常使用硼氢化钠或氢化锂铝等还原剂。
常用试剂和条件:
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化锂铝和其他还原剂。
取代: 卤化物等亲核试剂,以及卤代烷等亲电试剂.
主要产物形成: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .
作用机制
加利卡夫托通过靶向 CFTR 蛋白发挥作用,CFTR 蛋白在囊性纤维化患者中存在缺陷。它充当矫正剂,帮助恢复 CFTR 蛋白的正确折叠和功能。这导致跨细胞膜的氯离子转运改善,减轻囊性纤维化的症状。 涉及的分子靶标和途径包括 CFTR 蛋白和相关的细胞机制 .
类似化合物:
卢马卡夫托 (VX-809): 另一种与伊伐卡夫托联合使用的 CFTR 矫正剂。
特扎卡夫托 (VX-661): 一种与加利卡夫托相似的 CFTR 矫正剂,通常用于联合疗法。
埃莱卡夫托 (VX-445): 一种具有增强功效的较新的 CFTR 矫正剂.
加利卡夫托的独特性: 加利卡夫托在其特定的分子结构及其校正 CFTR 蛋白折叠的能力方面是独一无二的。 它在临床试验中显示出令人鼓舞的结果,特别是与其他 CFTR 调节剂(如纳沃卡夫托和 ABBV-576)联合使用时 .
相似化合物的比较
Lumacaftor (VX-809): Another CFTR corrector used in combination with ivacaftor.
Tezacaftor (VX-661): A CFTR corrector similar to Galicaftor, often used in combination therapies.
Elexacaftor (VX-445): A newer CFTR corrector with enhanced efficacy.
Uniqueness of Galicaftor: Galicaftor is unique in its specific molecular structure and its ability to correct CFTR protein folding. It has shown promising results in clinical trials, particularly when used in combination with other CFTR modulators like navocaftor and ABBV-576 .
属性
IUPAC Name |
4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDYQHXNAQHIKH-TZIWHRDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F4NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1918143-53-9 | |
| Record name | Galicaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1918143539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galicaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GALICAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0IIT8QSQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Galicaftor interact with its target, the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and what are the downstream effects of this interaction?
A: Galicaftor is classified as a CFTR corrector, indicating its role in improving the function of the flawed CFTR protein. While its precise binding sites and mechanism of action are still being researched, studies employing a vast library of structurally similar corrector drugs, including Galicaftor, suggest a potential binding site within the nucleotide binding domain 1 (NBD1) of the F508del-CFTR protein. [] This mutation-induced binding site demonstrates a strong affinity for corrector drugs like Galicaftor. [] Binding at this site is believed to improve the processing and trafficking of F508del-CFTR to the cell surface, ultimately enhancing chloride ion transport across the cell membrane, a function compromised in cystic fibrosis. []
Q2: Can you elaborate on the computational chemistry and modeling studies conducted on Galicaftor, and how do these studies contribute to our understanding of its interaction with CFTR?
A: The research highlights the use of ensemble docking studies, a computational chemistry approach, to investigate the potential binding sites of Galicaftor and related corrector drugs on both wild-type and F508del-CFTR proteins. [] These simulations utilize a library of structurally similar compounds, including Galicaftor, to predict favorable binding sites based on molecular interactions and energy calculations. [] By comparing the binding profiles of these drugs, researchers can glean insights into the structural basis of their activity and identify potential target sites for drug design. [] These computational models serve as valuable tools for understanding the molecular interactions between Galicaftor and CFTR, ultimately guiding the development of more effective CFTR modulators.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



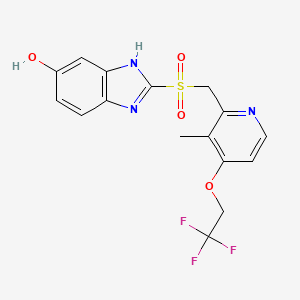
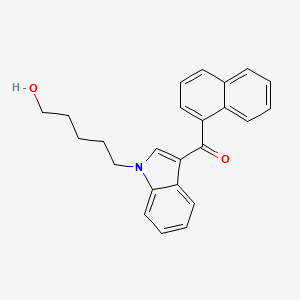
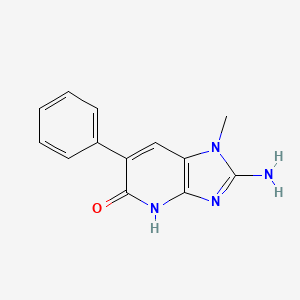


![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
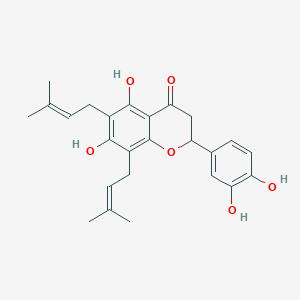
![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)




